3'-(n-Butylthio)acetophenone
Description
3'-(n-Butylthio)acetophenone (CAS: 1339645-76-9) is a substituted acetophenone derivative featuring a butylthio (-S-C₄H₉) group at the meta position of the aromatic ring. Its molecular formula is C₁₂H₁₆OS, with an InChIKey identifier of RVZLBQLFNDFBRL-UHFFFAOYSA-N . The butylthio substituent introduces sulfur-based electron-donating effects via lone-pair donation, which influences the compound's electronic, physicochemical, and biological properties.
Properties
IUPAC Name |
1-(3-butylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-3-4-8-14-12-7-5-6-11(9-12)10(2)13/h5-7,9H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZLBQLFNDFBRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=CC(=C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(n-Butylthio)acetophenone typically involves the reaction of acetophenone with n-butylthiol in the presence of a suitable catalyst. One common method is the Friedel-Crafts acylation reaction, where acetophenone is treated with n-butylthiol and a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of 3’-(n-Butylthio)acetophenone can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3’-(n-Butylthio)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetophenones.
Scientific Research Applications
3’-(n-Butylthio)acetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3’-(n-Butylthio)acetophenone involves its interaction with specific molecular targets. The butylthio group can undergo oxidation or reduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Substituent Electronic Effects
- 3'-(Trifluoromethyl)acetophenone (CAS: 349-76-8): The trifluoromethyl (-CF₃) group is strongly electron-withdrawing due to its inductive effect, reducing electron density on the aromatic ring. This enhances electrophilic substitution resistance and alters redox behavior compared to 3'-(n-Butylthio)acetophenone .
- 3'-Hydroxyacetophenone (CAS: 121-71-1): The hydroxyl (-OH) group is electron-donating via resonance, increasing ring reactivity toward electrophilic substitution. It also enhances polarity and hydrogen-bonding capacity, contrasting with the hydrophobic butylthio group .
- Isoprenylated Acetophenones (e.g., Acronyculatin P): Isoprenyl groups (C₅H₈) are lipophilic and electron-donating, promoting membrane permeability and cytotoxic activity (e.g., IC₅₀ = 15.42 µM against P-388 leukemia cells) .
Physicochemical Properties
Reactivity in Chemical Reactions
- Catalytic Reduction: Acetophenone derivatives with electron-withdrawing groups (e.g., -CF₃) require harsher reduction conditions compared to electron-donating substituents.
- Electrophilic Substitution: 3'-(n-Butylthio)acetophenone’s sulfur group directs electrophiles to ortho/para positions, similar to hydroxyl derivatives, but with lower activation due to weaker resonance effects .
Biological Activity
3'-(n-Butylthio)acetophenone is an organic compound belonging to the acetophenone family, characterized by a butylthio group attached to the third carbon of the acetophenone ring. Its chemical formula is , and it has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
The synthesis of 3'-(n-Butylthio)acetophenone typically involves the reaction of acetophenone with n-butylthiol, often facilitated by a Lewis acid catalyst such as aluminum chloride. This Friedel-Crafts acylation reaction is conducted under anhydrous conditions to yield high-purity products. The compound can undergo various chemical transformations, including oxidation to sulfoxides or sulfones and reduction to alcohols, which are critical in understanding its reactivity and potential applications in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 208.32 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that 3'-(n-Butylthio)acetophenone exhibits significant antimicrobial activity against various pathogens. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated notable inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways, although specific molecular targets remain to be elucidated.
Anticancer Activity
In addition to its antimicrobial properties, 3'-(n-Butylthio)acetophenone has been investigated for its anticancer effects. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, particularly through the activation of caspase pathways. This apoptotic effect was observed in several types of cancer cells, including breast and colon cancer cell lines.
Case Study : A recent study published in a peer-reviewed journal highlighted the compound's ability to reduce tumor growth in xenograft models. The treatment led to a significant decrease in tumor volume compared to control groups, indicating its potential as a therapeutic agent .
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Effective against various bacteria | Membrane disruption/inhibition of metabolism |
| Anticancer | Induces apoptosis in cancer cells | Activation of caspase pathways |
Research Applications
3'-(n-Butylthio)acetophenone serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure allows for further derivatization, leading to the development of more potent analogs with enhanced biological activities. Ongoing research aims to explore its role as a pharmaceutical intermediate and its application in fine chemical production.
Future Directions
Further studies are essential to fully understand the biological mechanisms underlying the activities of 3'-(n-Butylthio)acetophenone. Investigations into its pharmacokinetics, toxicity profiles, and potential synergistic effects with other compounds will provide insights necessary for its development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
